molecular formula C13H14N2O7Sb2 B12805427 1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea CAS No. 5439-95-2

1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea

Cat. No.: B12805427
CAS No.: 5439-95-2
M. Wt: 553.78 g/mol
InChI Key: JJFAMBKQSNMEFH-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 15408 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial processes.

Preparation Methods

The synthesis of NSC 15408 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Step 1: Initial formation of the core structure through a series of organic reactions.

    Step 2: Introduction of functional groups under controlled conditions.

    Step 3: Purification and isolation of the final product using techniques such as crystallization or chromatography.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions to ensure high yield and purity, and implementing cost-effective purification processes.

Chemical Reactions Analysis

NSC 15408 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

NSC 15408 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes or cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in various industrial processes, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which NSC 15408 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within a biological system. The pathways involved can vary depending on the context of its use, but typically involve binding to the target molecule and altering its activity or function.

Comparison with Similar Compounds

NSC 15408 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Known for its similar structure but differing in its reactivity and applications.

    Compound B: Shares some functional groups with NSC 15408 but has different biological effects.

    Compound C: Used in similar industrial processes but with variations in its chemical properties.

The uniqueness of NSC 15408 lies in its specific combination of functional groups and its resulting properties, which make it suitable for a wide range of applications.

Properties

CAS No.

5439-95-2

Molecular Formula

C13H14N2O7Sb2

Molecular Weight

553.78 g/mol

IUPAC Name

[4-[(4-stibonophenyl)carbamoylamino]phenyl]stibonic acid

InChI

InChI=1S/C13H10N2O.4H2O.2O.2Sb/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;;;;;;;;/h3-10H,(H2,14,15,16);4*1H2;;;;/q;;;;;;;2*+2/p-4

InChI Key

JJFAMBKQSNMEFH-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[Sb](=O)(O)O)[Sb](=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.